molecular formula C15H23N3O3 B5255661 N-[2-(tert-butylcarbamoylamino)-6-methylphenyl]-2-methoxyacetamide

N-[2-(tert-butylcarbamoylamino)-6-methylphenyl]-2-methoxyacetamide

Cat. No.: B5255661
M. Wt: 293.36 g/mol
InChI Key: XMNSASHVHKHBBN-UHFFFAOYSA-N
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Description

N-[2-(tert-butylcarbamoylamino)-6-methylphenyl]-2-methoxyacetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a tert-butylcarbamoylamino group and a methoxyacetamide moiety. It has garnered interest due to its potential in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tert-butylcarbamoylamino)-6-methylphenyl]-2-methoxyacetamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, followed by the introduction of the tert-butylcarbamoylamino group and the methoxyacetamide moiety. The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of automated reactors, precise temperature control, and continuous monitoring to ensure consistent quality. The industrial process aims to maximize efficiency while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(tert-butylcarbamoylamino)-6-methylphenyl]-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(tert-butylcarbamoylamino)-6-methylphenyl]-2-methoxyacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex molecules.

    Biology: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(tert-butylcarbamoylamino)-6-methylphenyl]-2-methoxyacetamide involves its interaction with specific molecular targets. This compound can inhibit certain enzymes or proteins, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(tert-butylcarbamoylamino)ethyl]-4-(hydroxymethyl)-4-piperidyl]methyl]-3,5-dichloro-benzamide
  • 2-(N-tert-butoxycarbonylamino)pyridine
  • 2-(N-tert-butoxycarbonylamino)-3-methylpyridine

Uniqueness

N-[2-(tert-butylcarbamoylamino)-6-methylphenyl]-2-methoxyacetamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its tert-butylcarbamoylamino group and methoxyacetamide moiety contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[2-(tert-butylcarbamoylamino)-6-methylphenyl]-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-10-7-6-8-11(13(10)17-12(19)9-21-5)16-14(20)18-15(2,3)4/h6-8H,9H2,1-5H3,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNSASHVHKHBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC(C)(C)C)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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